molecular formula C12H13BrClN3O B1381123 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 1630906-40-9

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Cat. No. B1381123
M. Wt: 330.61 g/mol
InChI Key: VLPKMHQJURMLAN-UHFFFAOYSA-N
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Description

“trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol” is a chemical compound with the molecular formula C12H13BrClN3O . It has been studied for its antiviral properties, particularly against the Zika virus .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2/t7-,8- . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.61 . Its predicted density is 1.84±0.1 g/cm3 and its predicted pKa is 14.56±0.40 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Pyrrolopyrimidine Nucleosides : The compound plays a role in the synthesis of pyrrolopyrimidine nucleosides. Hinshaw et al. (1969) demonstrated the synthesis of certain 4,5‐disubstituted‐7‐(β‐D‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics, which are significant in biochemical studies (Hinshaw, Gerster, Robins, & Townsend, 1969).

  • Antiviral and Antiproliferative Activity : Compounds derived from this chemical have shown antiviral and antiproliferative activities. Pudlo et al. (1990) synthesized certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines and evaluated their antiproliferative and antiviral properties (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

  • Enzyme Inhibition Studies : The compound is used in the synthesis of analogs that act as enzyme inhibitors. Schaeffer et al. (1964) synthesized trans-3-(6-Substituted-9-purinyl)cyclohexanols as adenosine deaminase inhibitors, highlighting its utility in creating biologically active molecules (Schaeffer, Kaistha, & Chakroborti, 1964).

  • Nucleophilic Displacement Reactions : The compound is involved in unexpected nucleophilic displacement reactions, as shown by Gupta et al. (1990), who studied the treatment of 6-bromo-4-chloro-5-cyano-7-(2-deoxy-3,5-di-O-D-toluoyl-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyrimidine with methanolic ammonia (Gupta, Vittori, & Townsend, 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The compound and its analogs have been identified as promising antiviral agents against flaviviruses, including the Zika virus and dengue virus . Future research may focus on elucidating the exact mechanism of action of these compounds and exploring their potential in antiviral drug development .

properties

IUPAC Name

4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPKMHQJURMLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146610
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

CAS RN

2227199-18-8, 1630906-40-9
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
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